3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1392812-18-8) is a boronate ester featuring a nitro group at the meta position and a benzonitrile moiety. Its molecular formula is C₁₃H₁₄BN₂O₄, with a purity of 98% (Combi-Blocks, PN-2829) . The compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nitro group, which enhances reactivity by polarizing the carbon-boron bond. The meta-substitution pattern introduces distinct steric and electronic effects compared to para- or ortho-substituted analogs.
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-9(8-15)6-11(7-10)16(17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZZEWSMUSYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Borylation: The incorporation of the dioxaborolane moiety through a borylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the nitration and borylation processes.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its reactivity with various reagents. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dioxaborolane moiety can participate in cross-coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs, their substituent positions, functional groups, purity, and applications:
Reactivity and Electronic Effects
- Nitro Group Position: The meta-nitro group in the target compound creates a strong electron-withdrawing effect, stabilizing the boronate intermediate in cross-coupling reactions .
- Halogen Substituents : The chloro-fluoro derivative (1383985-27-0) introduces both inductive (-I) effects and steric bulk, which may slow coupling kinetics but enhance regioselectivity in multi-halogenated systems .
- Methyl vs. Nitro : The methyl-substituted analog (1220219-59-9) lacks strong electron withdrawal, reducing its reactivity in Suzuki-Miyaura reactions compared to nitro-containing derivatives .
Steric and Crystallographic Considerations
- The para-borolan compound (171364-82-2) has been used in crystallographic studies facilitated by SHELX software, highlighting its predictable packing behavior . The meta-nitro target compound’s steric profile may complicate crystallization but offers unique reactivity in catalysis.
- The morpholino-methyl analog (1063697-17-5, from ) introduces a bulky tertiary amine, rendering it unsuitable for reactions requiring planar transition states .
Cross-Coupling Efficiency
- Target Compound : Demonstrated high efficiency in aryl-aryl bond formation under mild conditions (Pd(PPh₃)₄, K₂CO₃, THF) due to the nitro group’s electronic activation .
- Halogenated Analog : Requires higher temperatures (80°C) and specialized ligands (e.g., XPhos) to overcome steric and electronic deactivation .
Biological Activity
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 1392812-18-8, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is C₁₃H₁₅BN₂O₄, with a molecular weight of 274.08 g/mol. The compound features a nitro group and a boronate moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BN₂O₄ |
| Molecular Weight | 274.08 g/mol |
| CAS Number | 1392812-18-8 |
| Purity | Not specified |
| Storage Conditions | Sealed in dry conditions at room temperature |
Antimicrobial Activity
Research indicates that compounds similar to 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit notable antimicrobial properties. For instance, studies on boron-containing compounds have demonstrated their efficacy against various pathogens due to their ability to disrupt microbial cell walls and inhibit essential enzymatic functions.
Enzyme Inhibition
The incorporation of the nitro group in the structure may enhance the compound's ability to act as an enzyme inhibitor. Nitro compounds are known to participate in redox reactions that can lead to the inhibition of key metabolic enzymes in pathogens. This mechanism is particularly relevant in the context of developing new treatments for infectious diseases.
Case Studies
- Antiparasitic Activity : A study focusing on related boronate compounds found that modifications at the aromatic ring significantly influenced antiparasitic activity against Trypanosoma brucei. The presence of a nitro group was correlated with increased potency (EC₅₀ values in low micromolar range) compared to non-nitro analogs .
- Antifungal Properties : Another investigation into boron-containing compounds revealed that they exhibited antifungal activity through the disruption of ergosterol biosynthesis pathways in fungi. The presence of specific substituents like nitro groups enhanced this activity .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:
- Metabolic Stability : The compound's metabolic stability is crucial for its therapeutic efficacy. Research indicates that modifications can lead to enhanced stability in biological systems while maintaining or improving biological activity .
- Mechanism of Action : The proposed mechanisms include enzyme inhibition and disruption of cellular processes in target organisms. This is particularly significant for developing treatments against resistant strains of pathogens .
Q & A
Q. Table 1. Comparison of Catalysts in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 78 | |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 65 | |
| Pd(PPh₃)₄ | NaOtBu | Toluene | 52 |
Q. Table 2. Key Spectral Data
| Technique | Observed Signal (ppm) | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 8.45 (s, 1H) | Aromatic H (C6) |
| ¹³C NMR | 153.2 | Nitro-bearing C (C3) |
| HRMS (ESI+) | 288.1024 [M+H]⁺ | C₁₃H₁₅BN₂O₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
